8-Amino-1-ethylquinolin-4(1H)-one
Description
8-Amino-1-ethylquinolin-4(1H)-one is a quinolinone derivative characterized by an ethyl group at the N1 position, an amino substituent at C8, and a ketone at C3. The ethyl group enhances lipophilicity, while the amino group contributes to hydrogen bonding and nucleophilic reactivity, making it a versatile intermediate for further functionalization .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
8-amino-1-ethylquinolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2,12H2,1H3 |
InChI Key |
YLQYFKGEHWLYBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=C1C(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-ethylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminobenzaldehyde and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoline derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-1-ethylquinolin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Quinolinone derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Key Quinolinone Derivatives
Key Observations:
- N1 Substitution : Ethyl (C₂H₅) and isobutyl (CH₂CH(CH₂)₂) groups increase lipophilicity, which may improve membrane permeability in drug design. The larger isobutyl group in the latter compound (MW 216.28 vs. 188.23) could delay metabolic clearance .
- C8 Functionalization: Amino (-NH₂) vs. chloro (-Cl) or fluoro (-F) substituents significantly alter electronic properties. The amino group facilitates nucleophilic reactions (e.g., coupling), while halogens enhance stability and direct electrophilic substitutions .
Table 2: Reaction Conditions and Yields
Spectroscopic and Physicochemical Properties
NMR and logP values highlight electronic and solubility differences:
Table 3: NMR Data Comparison
- logP Values: Ethyl and isobutyl derivatives exhibit higher logP (estimated ~2.5–3.0) compared to hydroxy- or amino-substituted analogs (logP ~1.0–1.5), aligning with their lipophilicity trends .
Biological Activity
8-Amino-1-ethylquinolin-4(1H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, backed by relevant research findings and data.
Chemical Structure and Properties
Molecular Formula: C10H10N2O
Molecular Weight: 178.20 g/mol
CAS Number: 112521-56-9
IUPAC Name: this compound
The compound features a quinoline ring system, which is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. For instance, it demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
2. Anti-inflammatory Effects
In vitro studies revealed that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
3. Anticancer Properties
The compound has shown promising anticancer activity across various cancer cell lines. Notably, it induced cell cycle arrest in breast cancer cells (MDA-MB-231) at the G2/M phase, leading to increased apoptosis rates. In a comparative study, it exhibited an IC50 value of approximately 17 µM for tubulin polymerization inhibition, which is comparable to established chemotherapeutics like colchicine .
The biological activity of this compound is attributed to several mechanisms:
1. Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it inhibits phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell survival and proliferation in cancer cells .
2. Interaction with DNA
Preliminary studies suggest that this compound may interact with DNA, leading to the disruption of replication processes in cancer cells. This interaction can trigger apoptotic pathways, enhancing its anticancer efficacy.
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
